molecular formula C6H8N2OS B372268 N-(4-Methylthiazol-2-yl)acetamide CAS No. 7336-51-8

N-(4-Methylthiazol-2-yl)acetamide

Cat. No. B372268
CAS RN: 7336-51-8
M. Wt: 156.21g/mol
InChI Key: DPDJXTANWGNJOE-UHFFFAOYSA-N
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Patent
US07799810B2

Procedure details

To a stirred, cooled (5° C.) solution of acetic anhydride (237 ml, 2.51 mol) is added portionwise 2-amino-4-methyl thiazole (80 g, 0.697 mol). To allow dissolution of the 2-amino-4-methyl thiazole, the reaction mixture is allowed to warm but kept below 35° C. Once a solution forms, the reaction mixture is cooled to 5° C. and stirred overnight. The solvent is removed in vacuo and the solid is dried in a vacuum oven overnight. The resulting solid is triturated with iso-hexane (100 ml) and dried again. Recrystallisation from EtOAc/iso-hexane affords the title product as a pale yellow solid.
Quantity
237 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[S:10][CH:11]=[C:12]([CH3:14])[N:13]=1>>[CH3:14][C:12]1[N:13]=[C:9]([NH:8][C:5](=[O:7])[CH3:6])[S:10][CH:11]=1

Inputs

Step One
Name
Quantity
237 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
NC=1SC=C(N1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(N1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm
CUSTOM
Type
CUSTOM
Details
kept below 35° C
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the solid is dried in a vacuum oven overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting solid is triturated with iso-hexane (100 ml)
CUSTOM
Type
CUSTOM
Details
dried again
CUSTOM
Type
CUSTOM
Details
Recrystallisation from EtOAc/iso-hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N=C(SC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.